

Application Notes and Protocols: Synthesis of 2-Methyl-4-aminopyridine

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Compound of Interest

Compound Name: 2-Methyl-4-nitropyridine

Cat. No.: B019543

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Introduction

The reduction of aromatic nitro compounds represents a fundamental transformation in organic synthesis, yielding corresponding anilines that are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries. 2-Methyl-4-aminopyridine, in particular, is a valuable building block for the synthesis of various biologically active molecules. This application note provides a detailed protocol for the synthesis of 2-methyl-4-aminopyridine via the catalytic hydrogenation of **2-methyl-4-nitropyridine**. The described method, utilizing palladium on carbon (Pd/C) as a catalyst, is a robust and efficient procedure for this transformation.

Reaction Scheme

The synthesis of 2-methyl-4-aminopyridine from **2-methyl-4-nitropyridine** is achieved through the reduction of the nitro group to an amino group. The most common and efficient method for this transformation is catalytic hydrogenation.

General Reaction:

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-methyl-4-aminopyridine from **2-methyl-4-nitropyridine** based on established protocols.

Parameter	Value	Reference
Starting Material	2-Methyl-4-nitropyridine	[1]
Product	2-Methyl-4-aminopyridine	[1]
Catalyst	10% Palladium on Carbon (Pd/C)	[1]
Solvent	Methanol	[1]
Hydrogen Pressure	0.5 MPa	[1]
Reaction Temperature	20-40 °C	[1]
Reaction Time	15 hours	[1]
Molar Yield	Not explicitly stated, but part of a multi-step synthesis with an overall high yield.	[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-methyl-4-aminopyridine via catalytic hydrogenation.

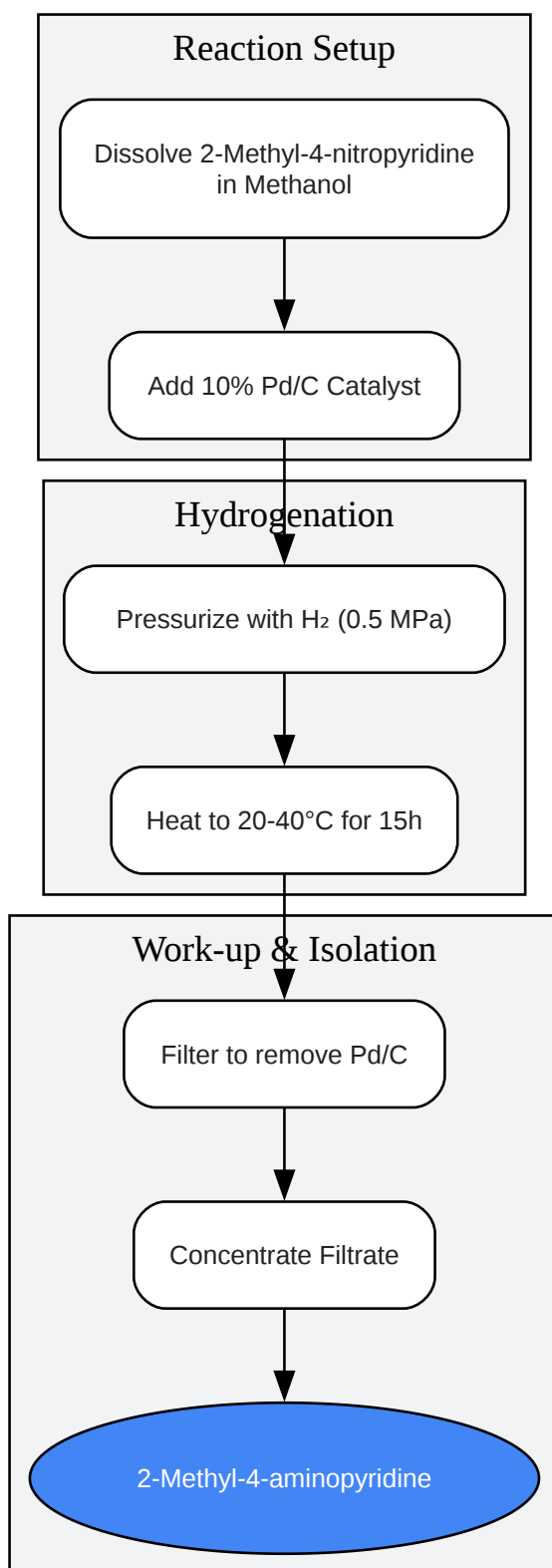
Materials:

- **2-Methyl-4-nitropyridine** (13.8 g, 0.1 mol)[1]
- 10% Palladium on Carbon (Pd/C) (0.1 g)[1]
- Methanol
- Autoclave
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reaction Setup: In a suitable autoclave, dissolve 13.8 g (0.1 mol) of **2-methyl-4-nitropyridine** in methanol.^[1]
- Catalyst Addition: Carefully add 0.1 g of 10% Pd/C to the methanol solution.^[1]
- Hydrogenation: Seal the autoclave and pressurize it with hydrogen gas to 0.5 MPa.^[1]
- Reaction: Heat the reaction mixture to a temperature between 20 °C and 40 °C and maintain for 15 hours with stirring.^[1]
- Work-up:
 - After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
 - Filter the reaction mixture to remove the Pd/C catalyst.
 - Concentrate the filtrate using a rotary evaporator to obtain the crude 2-methyl-4-aminopyridine.
- Purification (if necessary): The crude product can be further purified by recrystallization or chromatography to achieve the desired purity.

Experimental Workflow



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Caption: Workflow for the synthesis of 2-methyl-4-aminopyridine.

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References

- 1. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]
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